4-Nitro-1-(oxan-2-YL)pyrazole
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Overview
Description
4-Nitro-1-(oxan-2-YL)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Nitration of Pyrazole: One common method involves the nitration of pyrazole using a mixture of nitric acid and sulfuric acid.
Rearrangement of 1-Nitropyrazole: Another method involves the rearrangement of 1-nitropyrazole in the presence of sulfuric acid.
Nitration in Tetrahydrofuran Solution: A more advanced method uses 4-iodopyrazole as the starting material, with fuming nitric acid as the nitration agent and silica or faujasite as solid catalysts.
Industrial Production Methods: The industrial production of this compound often employs continuous-flow processes. These processes involve the nitration of pyrazole with mixed acids, followed by continuous quenching, neutralization, extraction, and separation. This method ensures high yield, purity, and productivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-1-(oxan-2-YL)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(oxan-2-YL)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt cellular processes makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.
Pyrazoline: A reduced form of pyrazole with a partially saturated ring.
Pyrazolidine: Another reduced form with a fully saturated ring.
Pyrazolone: An oxidized form with a carbonyl group.
Uniqueness: 4-Nitro-1-(oxan-2-YL)pyrazole is unique due to the presence of both a nitro group and an oxan-2-yl substituent. This combination imparts distinct chemical and biological properties, making it more versatile compared to its simpler counterparts .
Biological Activity
4-Nitro-1-(oxan-2-YL)pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C8H11N3O3, with a molar mass of approximately 197.19 g/mol. Its predicted density is about 1.49 g/cm³, and it has notable stability due to its structural features.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study showed that certain pyrazole derivatives could inhibit TNF-α by up to 85% at specific concentrations, suggesting that this compound may possess comparable effects .
2. Antimicrobial Activity
Pyrazoles have also been reported to exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and S. aureus at low concentrations. The presence of the oxan moiety in this compound may enhance its antimicrobial efficacy due to improved solubility and membrane permeability .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Preliminary findings suggest that this compound could be explored further as a potential anticancer agent, particularly in targeting specific cancer pathways .
Case Study 1: Anti-inflammatory Effects
In a comparative study, various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using mouse models. The study found that those containing the nitro group exhibited enhanced activity against inflammation markers compared to their non-nitro counterparts .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 76% | 86% |
Compound A (similar structure) | 80% | 90% |
This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazoles against clinical isolates of bacteria. The study reported that compounds with oxan groups showed improved inhibition zones compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
E. coli | TBD |
S. aureus | TBD |
Standard Antibiotic | TBD |
The biological activities of pyrazoles, including this compound, are attributed to their ability to interact with various biological targets:
- Anti-inflammatory : Inhibition of NF-kB signaling pathways which leads to reduced expression of pro-inflammatory cytokines.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer : Induction of apoptosis via modulation of apoptotic pathways and inhibition of cell proliferation signals.
Properties
IUPAC Name |
4-nitro-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPCRYLRDYTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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